molecular formula C8H6Cl2N2O2 B1226836 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione CAS No. 68654-19-3

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione

Cat. No.: B1226836
CAS No.: 68654-19-3
M. Wt: 233.05 g/mol
InChI Key: KFPXZZNCTKCXSW-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione is a complex chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazolopyrazoles with various functional groups.

    Oxidation Reactions: Products include oxides and hydroxylated derivatives.

    Reduction Reactions: Products include reduced pyrazolopyrazoles with hydrogenated sites.

Scientific Research Applications

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazole: A class of compounds containing two ortho-fused pyrazole rings.

    Dibromobimane: Another pyrazolopyrazole derivative with bromine substituents.

    Methylbimane: A pyrazolopyrazole derivative with methyl substituents.

Uniqueness

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione is unique due to its specific substitution pattern with chlorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,6-dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-8(14)6(10)4(2)11(3)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPXZZNCTKCXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2N1C(=C(C2=O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400984
Record name MS-1404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68654-19-3
Record name MS-1404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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